molecular formula C6H5BrFN B1447592 3-Bromo-5-(fluoromethyl)pyridine CAS No. 1552638-59-1

3-Bromo-5-(fluoromethyl)pyridine

Cat. No.: B1447592
CAS No.: 1552638-59-1
M. Wt: 190.01 g/mol
InChI Key: BDALNQIIIRIWHZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(fluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Spectroscopic and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to analyze its geometric structure, vibrational frequencies, and chemical shift values. This compound's non-linear optical (NLO) properties were also determined, offering insights into its potential applications in optical technologies (Vural & Kara, 2017).

2. Synthesis of Acyclic Pyridine C-Nucleosides

Research on acyclic pyridine C-nucleosides involved 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, synthesized through various chemical reactions. These nucleosides were evaluated for biological activity, but no marked activity was found, demonstrating the compound's utility in the exploration of novel chemical entities (Hemel et al., 1994).

3. Development of Radioligands

A study synthesized 2-fluoromethyl analogs of a specific pyridine compound as potential ligands for metabotropic glutamate subtype-5 receptors. One such compound demonstrated high affinity and potency, suggesting applications in positron emission tomography (PET) imaging for neurological studies (Siméon et al., 2007).

4. Synthesis of Hyperbranched Polyelectrolytes

3,5-Bis(bromomethyl)pyridine hydrobromide was used to synthesize new hyperbranched polyelectrolytes. These materials were analyzed using NMR spectroscopy, providing insights into their potential applications in material science (Monmoton et al., 2008).

5. Synthesis of Novel Pyridine-Based Derivatives

A study described the synthesis of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling reaction. These compounds were evaluated for various biological activities, including anti-thrombolytic and biofilm inhibition, indicating their potential in pharmaceutical research (Ahmad et al., 2017).

Future Directions

: Sigma-Aldrich: 3-Bromo-5-(trifluoromethyl)pyridine : ChemSpider: 3-Bromo-5-trifluoromethyl-pyridine

Properties

IUPAC Name

3-bromo-5-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDALNQIIIRIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(fluoromethyl)pyridine
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3-Bromo-5-(fluoromethyl)pyridine
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3-Bromo-5-(fluoromethyl)pyridine
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Reactant of Route 6
3-Bromo-5-(fluoromethyl)pyridine

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